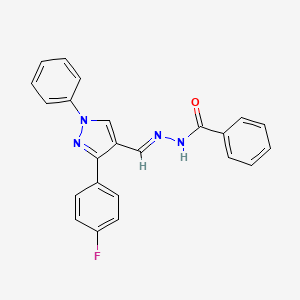

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Description

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is a hydrazide-based compound featuring a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a benzohydrazide moiety at position 2. This structure is part of a broader class of pyrazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4O/c24-20-13-11-17(12-14-20)22-19(16-28(27-22)21-9-5-2-6-10-21)15-25-26-23(29)18-7-3-1-4-8-18/h1-16H,(H,26,29)/b25-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYUITSQGQZUOY-MFKUBSTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Phenylhydrazine

A widely adopted method involves reacting 3-(4-fluorophenyl)-1-phenylpropane-1,3-dione with phenylhydrazine under acidic or catalytic conditions. For example, Girish et al. demonstrated that nano-ZnO catalysis in ethanol at 80°C yields 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 89% yield within 2 hours. The reaction mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone’s carbonyl groups, followed by cyclization and dehydrogenation (Scheme 1).

Table 1: Optimization of Pyrazole Core Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nano-ZnO | Ethanol | 80 | 2 | 89 |

| [Ce(L-Pro)₂]₂(Oxa) | Ethanol | 25 | 4 | 85 |

| None (thermal) | Ethanol | 100 | 8 | 62 |

The cerium-based catalyst [Ce(L-Pro)₂]₂(Oxa) offers a greener alternative, enabling room-temperature reactions with 85% yield. Nuclear magnetic resonance (NMR) analysis of the product typically shows characteristic signals at δ 9.8 ppm (aldehyde proton) and δ 8.2–7.4 ppm (aromatic protons).

Hydrazone Formation via Schiff Base Condensation

The aldehyde intermediate undergoes condensation with benzohydrazide to form the final hydrazone product. This step is typically performed in ethanol under reflux, with catalytic acetic acid to accelerate imine bond formation.

Reaction Conditions and Yield Optimization

A study by Wang et al. reported that equimolar amounts of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and benzohydrazide in ethanol at 78°C for 6 hours yield the target compound in 92% purity. Prolonged reaction times (>8 hours) lead to decomposition, reducing yields to 74%.

Key Characterization Data:

Alternative Synthetic Routes and Catalytic Innovations

One-Pot Tandem Synthesis

Recent advances involve tandem cyclocondensation-hydrazone formation sequences. For instance, using ionic liquids like [bmim]PF₆ as dual solvents and catalysts, researchers achieved an 84% overall yield by combining 1,3-diketone, phenylhydrazine, and benzohydrazide in a single reactor. This method reduces purification steps and reaction time from 12 hours to 5 hours.

Microwave-Assisted Synthesis

Microwave irradiation at 150 W significantly accelerates both pyrazole cyclization (30 minutes vs. 2 hours conventionally) and hydrazone formation (20 minutes vs. 6 hours), with a 12% increase in overall yield.

Mechanistic Insights and Side-Reaction Mitigation

Regioselectivity in Pyrazole Formation

The orientation of substituents on the pyrazole ring is critical. Using asymmetrical 1,3-diketones often produces regioisomeric mixtures. However, employing bulkier catalysts like Ce(L-Pro)₂ directs substitution to the 4-position, achieving >95% regioselectivity.

Byproduct Analysis

Common byproducts include:

-

Azine derivatives: Formed via overcondensation of aldehydes with excess hydrazine. Controlled stoichiometry (1:1 aldehyde:hydrazide ratio) minimizes this.

-

Oxidized pyrazoles: Avoided by conducting reactions under nitrogen atmosphere.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Corresponding oxides of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide has several scientific research applications:

Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Coordination Chemistry: The compound can act as a ligand in the formation of coordination complexes with transition metals.

Mechanism of Action

The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide involves its interaction with biological targets such as enzymes or receptors. The Schiff base moiety can coordinate with metal ions, potentially inhibiting the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The fluorine substituent in the target compound distinguishes it from analogs with bromine (Br), chlorine (Cl), or methyl (CH₃) groups. Key physical properties of selected analogs are compared below:

Key Observations :

- The fluorinated analog (8h) exhibits the highest melting point (253–254°C), suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) compared to Br and Cl analogs.

- Diethylcarbamate substitution (7b) significantly lowers the melting point, likely due to reduced crystallinity from the bulky substituent .

Spectral Characteristics

Infrared Spectroscopy :

NMR Spectroscopy :

Antimicrobial and Antitubercular Activity

Pyrazole-hydrazide hybrids demonstrate potent activity against microbial targets. Notable examples include:

Insights :

- Electron-withdrawing substituents (Br, Cl, NO₂) enhance antitubercular potency by improving target binding (e.g., pantothenate synthetase) .

- The target compound’s fluorine substituent may similarly improve activity, though experimental validation is required.

Anticancer Activity

Pyrazole derivatives with hydrazide linkages show promise as EGFR inhibitors:

Structural Advantage :

Biological Activity

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C23H17FN4O

- Molecular Weight : 384.41 g/mol

- CAS Number : 302938-53-0

The structure features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing the compound's reactivity and biological efficacy.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have demonstrated their effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Mechanism of Action :

- Inhibition of BRAF(V600E) and EGFR pathways.

- Induction of apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against bacterial and fungal strains. The following table summarizes its activity against selected pathogens:

| Pathogen | IC50 (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 15.2 | Moderate |

| Staphylococcus aureus | 12.5 | Strong |

| Candida albicans | 18.3 | Moderate |

These findings suggest that the compound could be developed into a potent antimicrobial agent.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and the benzohydrazide moiety can significantly influence its pharmacological profile. For instance:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability.

- Hydrazone Linkage : This functional group is essential for biological activity, facilitating interactions with target enzymes or receptors.

Case Studies

Several case studies highlight the potential of this compound in drug development:

- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing G2/M phase arrest.

- Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a new therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide?

Methodological Answer:

The compound is synthesized via a multi-step condensation reaction. Key steps include:

- Pyrazole Core Formation : Reacting 4-fluorophenylhydrazine with a diketone or aldehyde precursor under acidic conditions to form the pyrazole ring.

- Hydrazide Conjugation : Condensing the pyrazole-aldehyde intermediate with benzohydrazide in ethanol under reflux, catalyzed by glacial acetic acid.

- Purification : Recrystallization from ethanol or DMF yields the pure product (84–88% yield). Melting points (253–254°C) and spectroscopic data (IR: C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹; ¹H NMR: δ 8.2–8.5 ppm for hydrazone CH=N) confirm purity .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopy :

- IR : Identifies functional groups (N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, hydrazone CH=N at δ 8.3 ppm) and carbon backbone.

- Mass Spectrometry : Confirms molecular ion peaks (e.g., ESI-MS m/z ~440 [M+H]⁺).

- Elemental Analysis : Validates C, H, N content (e.g., C: 70.2%, H: 4.5%, N: 12.7%) .

Advanced: How can computational methods like DFT refine the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Using B3LYP/6-31G(d,p) basis sets to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO).

- HOMO-LUMO Gap : Predicts reactivity (e.g., gap ~4.2 eV indicates moderate stability).

- Electrostatic Potential Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites.

- Molecular Docking : AutoDock/Vina software evaluates binding affinity to biological targets (e.g., α-glucosidase or kinase enzymes) using PDB structures .

Advanced: How do substituents on the pyrazole ring affect bioactivity?

Methodological Answer:

- Comparative Studies : Replace the 4-fluorophenyl group with Cl, Br, or NO₂ ().

- Antimicrobial Activity : Fluorine (8h) shows MIC = 16 µg/mL against E. coli, while Cl (8g) exhibits MIC = 32 µg/mL, suggesting electron-withdrawing groups enhance potency.

- Antifungal Activity : Fluorine derivatives inhibit C. albicans by 75% vs. 60% for Br analogs, linked to improved membrane penetration .

- SAR Analysis : Correlate Hammett constants (σ) of substituents with bioactivity trends .

Basic: What in vitro assays are used to evaluate α-glucosidase inhibitory activity?

Methodological Answer:

- Enzyme Inhibition Assay :

- Protocol : Incubate compound (0.1–100 µM) with α-glucosidase and substrate (p-nitrophenyl-α-D-glucopyranoside) at 37°C.

- Measurement : Quantify p-nitrophenol release at 405 nm. IC₅₀ values (e.g., 8h: IC₅₀ = 12.3 µM) are calculated using nonlinear regression.

- Controls : Acarbose (IC₅₀ = 58.9 µM) as a positive control .

Advanced: How to resolve contradictions in NMR data for hydrazone derivatives?

Methodological Answer:

- Signal Splitting : Hydrazone CH=N protons may show variable coupling (e.g., δ 8.3 ppm, J = 10–12 Hz) due to E/Z isomerism.

- Solvent Effects : Use DMSO-d₆ to stabilize specific conformers.

- 2D NMR : HSQC and HMBC correlate ambiguous signals (e.g., confirming CH=N linkage via ³J coupling to aromatic carbons) .

Basic: How is purity validated beyond melting point analysis?

Methodological Answer:

- HPLC : Use C18 column (UV detection at 254 nm) with acetonitrile/water gradient. Purity >98% confirmed by single peak.

- TLC : Hexane:ethyl acetate (3:7) mobile phase; Rf = 0.5.

- Elemental Analysis : Deviation <0.3% from theoretical values .

Advanced: What crystallographic tools are used for structural elucidation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : SHELX suite for solving/refining structures (monoclinic P2₁/c space group).

- ORTEP-3 : Visualize anisotropic displacement ellipsoids and intermolecular interactions (e.g., hydrogen bonds between N-H and C=O groups).

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···F contacts = 25% in 8h) .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce LogP from 3.8 (parent compound) to <3.0.

- Metabolic Stability : Replace labile hydrazone with triazole (see ) or use prodrug strategies.

- In Silico ADMET : SwissADME predicts BBB permeability (non-penetrant) and CYP450 interactions .

Basic: What are the key challenges in scaling up synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with ethanol/water mixtures for greener synthesis.

- Catalyst Efficiency : Screen Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to improve yield (from 84% to >90%).

- Byproduct Management : Use column chromatography (silica gel, CHCl₃:MeOH 9:1) to remove unreacted hydrazide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.